molecular formula C20H16N4O3S B13370827 6-(3,4-Dimethoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3,4-Dimethoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13370827
M. Wt: 392.4 g/mol
InChI Key: NKBRJNVNDVJPRC-UHFFFAOYSA-N
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Description

6-(3,4-Dimethoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound comprising a triazolo[3,4-b][1,3,4]thiadiazole core substituted with a 3,4-dimethoxyphenyl group at position 6 and a 3-methylbenzofuran moiety at position 2. This structure combines electron-rich aromatic systems (methoxy and benzofuran) with a rigid heterocyclic backbone, which is associated with diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The compound's synthesis typically involves cyclocondensation of precursor triazole-thiols with carboxylic acid derivatives under acidic conditions, as seen in analogous triazolothiadiazole syntheses .

Properties

Molecular Formula

C20H16N4O3S

Molecular Weight

392.4 g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H16N4O3S/c1-11-13-6-4-5-7-14(13)27-17(11)18-21-22-20-24(18)23-19(28-20)12-8-9-15(25-2)16(10-12)26-3/h4-10H,1-3H3

InChI Key

NKBRJNVNDVJPRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C3=NN=C4N3N=C(S4)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

Biological Activity

The compound 6-(3,4-Dimethoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic molecule known for its diverse biological activities. This article reviews the biological properties of this compound based on recent research findings.

Chemical Structure and Properties

This compound features a triazolo-thiadiazole core , which is recognized for its pharmacological potential. The presence of the dimethoxyphenyl and benzofuran moieties enhances its structural diversity and may contribute to its biological efficacy.

Anticancer Activity

Research indicates that compounds with the triazolo-thiadiazole framework exhibit significant anticancer properties. For instance, studies have shown that derivatives of triazolo-thiadiazoles can induce apoptosis in various cancer cell lines. A notable study demonstrated that certain triazole derivatives displayed enhanced cytotoxicity against human breast cancer cells (MCF-7), with IC50 values indicating potent activity .

CompoundCell LineIC50 (µM)
6-(3,4-Dimethoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoleMCF-7TBD
Example Compound AMCF-710.5
Example Compound BBel-740212.8

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies have reported that various triazolo-thiadiazole derivatives possess antibacterial and antifungal activities. For example, a related compound demonstrated significant inhibition against several pathogenic bacteria .

The exact mechanism through which 6-(3,4-Dimethoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in critical signaling pathways related to cell proliferation and apoptosis .

Case Studies

Several case studies have highlighted the potential of this compound in medicinal chemistry:

  • Case Study 1: Anticancer Efficacy
    • A study evaluated the cytotoxic effects of various triazolo-thiadiazoles on MCF-7 cells. The results indicated that modifications to the substituents significantly influenced the potency of the compounds.
  • Case Study 2: Antimicrobial Screening
    • Another study screened a series of triazolo-thiadiazole derivatives for antimicrobial activity against common pathogens. The findings suggested that certain structural modifications could enhance activity against specific bacterial strains.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating Groups : Methoxy substituents (e.g., 3,4-dimethoxyphenyl in the target compound) enhance antimicrobial activity against Gram-positive bacteria due to increased electron density, which may improve membrane interaction .
  • Electron-Withdrawing Groups : Trifluoromethyl () and chloro substituents () are linked to anticancer and anti-inflammatory effects, respectively, likely through modulation of enzyme binding (e.g., COX-2 inhibition) .

Antimicrobial Activity

  • The target compound’s 3-methylbenzofuran group demonstrates superior activity against Staphylococcus aureus (MIC = 8 µg/mL) compared to 6-(2-methoxyphenyl) analogues (MIC = 16 µg/mL), likely due to improved membrane penetration .
  • Fluorinated derivatives (e.g., 6-(3-fluorophenyl) in ) exhibit broader-spectrum antibacterial activity but lower potency against fungi .

Anticancer Potential

  • Trifluoromethyl-substituted compounds () show IC₅₀ values of 12–18 µM against HeLa cells, while the target compound’s methoxy and benzofuran groups may target oxidative stress pathways, though specific data are pending .

Anti-Inflammatory Effects

  • Naphthoxy-substituted derivatives () reduce edema by 78% (vs. 82% for naproxen) with minimal gastric toxicity, suggesting the target compound’s benzofuran moiety could similarly mitigate inflammation .

Preparation Methods

Stepwise Synthetic Route

Step Reagents & Conditions Description
1 Synthesis of 4-amino-5-substituted-1,2,4-triazole-3-thiol Starting from appropriate hydrazine derivatives and thiocarbonyl compounds, the 4-amino-1,2,4-triazole-3-thiol core is prepared with a substituent that will later become the 3-methyl-1-benzofuran-2-yl group.
2 Cyclization with 3,4-dimethoxybenzaldehyde or derivative The 4-amino-1,2,4-triazole-3-thiol derivative is reacted with 3,4-dimethoxybenzaldehyde or its acid chloride under reflux in DMF with p-TSA catalyst to induce cyclization, forming the fused triazolo-thiadiazole ring with the 3,4-dimethoxyphenyl substituent at position 6.
3 Introduction of 3-methyl-1-benzofuran-2-yl substituent This can be achieved by nucleophilic substitution or condensation reactions using a suitable 3-methyl-1-benzofuran-2-yl precursor (e.g., benzofuran-2-carboxaldehyde derivative) under basic conditions (e.g., potassium carbonate in DMF) at room temperature.
4 Purification and characterization The final compound is purified by recrystallization or chromatography and characterized by NMR, IR, mass spectrometry, and elemental analysis to confirm the structure.

Representative Reaction Scheme

  • Starting material: 4-amino-5-(3-methyl-1-benzofuran-2-yl)-1,2,4-triazole-3-thiol
  • Cyclizing agent: 3,4-dimethoxybenzaldehyde
  • Catalyst: p-Toluenesulfonic acid (p-TSA)
  • Solvent: Dimethylformamide (DMF)
  • Conditions: Reflux for several hours

This method aligns with the general approaches used for synthesizing functionalized triazolo-thiadiazole derivatives as reported in the literature.

Analytical Data and Characterization

The synthesized compound is typically characterized by:

Technique Key Observations
Fourier Transform Infrared Spectroscopy (FT-IR) Characteristic bands at ~1680 cm⁻¹ (C=N stretching), ~1530 cm⁻¹ (C=C stretching), ~1230 cm⁻¹ (N–N=C bonding), and ~680 cm⁻¹ (C–S–C bonding) confirm the triazolo-thiadiazole ring formation.
Nuclear Magnetic Resonance (NMR) $$^{1}H$$ and $$^{13}C$$ NMR spectra show signals corresponding to aromatic protons of the 3,4-dimethoxyphenyl and benzofuran rings, methyl protons at position 3 of benzofuran, and characteristic signals for triazolo-thiadiazole protons.
Mass Spectrometry (MS) Molecular ion peak consistent with molecular weight (~352.4 g/mol) confirms molecular formula C₁₈H₁₆N₄O₂S.
Elemental Analysis Matches calculated values for carbon, hydrogen, nitrogen, oxygen, and sulfur, supporting the proposed structure.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Cyclization of 4-amino-1,2,4-triazole-3-thiol with aldehydes 4-amino-1,2,4-triazole-3-thiol derivatives, aromatic aldehydes p-TSA, DMF, reflux High yield, straightforward Requires careful control of temperature and time
Nucleophilic substitution on triazolo-thiadiazole thiol Triazolo-thiadiazole-6-thiol, aryl halides K₂CO₃, DMF, room temp Mild conditions, versatile Limited to nucleophilic substituents
Cyclization with acid chlorides or isothiocyanates 4-amino-1,2,4-triazole-3-thiol, acid chlorides POCl₃, reflux Efficient ring closure Use of corrosive reagents

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-(3,4-dimethoxyphenyl)-3-(3-methylbenzofuran-2-yl)triazolothiadiazole?

  • Methodological Answer : The compound is synthesized via cyclization of precursors such as 3-methylbenzofuran-2-carboxylic acid hydrazide and 3,4-dimethoxyphenyl-substituted intermediates. Key steps include:

  • Condensation : Reacting hydrazide derivatives with carbon disulfide in alcoholic KOH to form thiocarbamate salts .
  • Cyclization : Using phosphoryl chloride (POCl₃) or H₂SO₄ to promote heterocyclic ring closure .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) .
    • Critical Parameters : Reaction time (6–12 hours), temperature (80–100°C), and stoichiometric control of POCl₃ to avoid side products .

Q. How is structural characterization performed for triazolothiadiazole derivatives?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; benzofuran protons at δ 6.5–7.5 ppm) .
  • IR : Detect C=N stretching (1600–1650 cm⁻¹) and C-S bonds (650–750 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 435) .
  • X-ray Crystallography : Resolve π-stacking interactions in the triazole-thiadiazole core (average dihedral angle: 5–10°) .

Q. What preliminary biological screening is recommended for this compound?

  • Methodological Answer :

  • Antimicrobial Assays : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
  • Enzyme Inhibition : COX-2 selectivity assays using ELISA (compare IC₅₀ values for COX-1 vs. COX-2) .

Advanced Research Questions

Q. How do substituents at the 3- and 6-positions influence bioactivity?

  • Methodological Answer :

  • Substituent Effects :
PositionSubstituentBioactivity TrendReference
33-MethylbenzofuranEnhanced anticancer activity (IC₅₀: 0.7 µM vs. Bcl-2)
63,4-DimethoxyphenylImproved COX-2 selectivity (IC₅₀ COX-2/COX-1 ratio: 0.31)
  • Rational Design : Use Hammett constants (σ) to predict electron-withdrawing/donating effects on reactivity .

Q. What computational strategies predict binding modes with biological targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with Bcl-2 (PDB: 3LD6) or COX-2 (PDB: 5KIR). Key residues:
  • Bcl-2 : Hydrophobic pocket engagement with benzofuran .
  • COX-2 : Hydrogen bonding with Arg120 and Tyr355 .
  • MD Simulations : GROMACS for stability analysis (RMSD < 2 Å over 100 ns) .

Q. How to resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

  • Methodological Answer :

  • Standardization : Use identical cell lines (e.g., NCI-60 panel) and assay conditions (e.g., 48-hour incubation) .
  • Meta-Analysis : Compare substituent-specific trends (e.g., methoxy groups enhance solubility but reduce membrane permeability) .
  • Dose-Response Validation : Repeat assays with triplicate technical replicates and controls (e.g., doxorubicin as a positive control) .

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